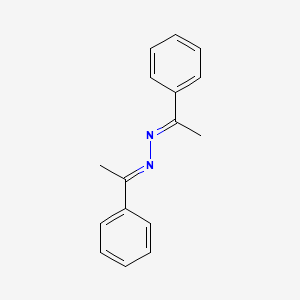

Acetophenone azine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Acetophenone azine can be synthesized through the reaction of acetophenone with hydrazine. The reaction typically involves the condensation of acetophenone with hydrazine hydrate under acidic conditions to form the hydrazone derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory methods, with potential optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Acetophenone azine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azines.

Reduction: Reduction reactions can convert it into hydrazines.

Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions include azines, hydrazines, and substituted derivatives, depending on the reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Skin Sensitization and Allergic Reactions

Acetophenone azine has been identified as a potent allergen linked to severe allergic contact dermatitis. This has been documented in multiple case studies involving individuals exposed to sports equipment containing this compound.

Case Studies Overview

- Case Study 1 : A 17-year-old hockey player developed severe allergic contact dermatitis attributed to shin pads containing this compound. This case was reported in the UK in 2019 .

- Case Study 2 : A 6-year-old soccer player in North America experienced dermatitis linked to sports shoes and shin pads containing this compound .

These cases highlight the compound's potential to induce significant allergic reactions, prompting further investigation into its presence in consumer products.

Testing and Regulatory Classification

The sensitization potential of this compound has been evaluated through various testing methods:

- In Vitro Testing : The human cell line activation test (h-CLAT) and the ARE-Nrf2 Luciferase Test (KeratinoSens) indicated positive results for skin sensitization .

- In Vivo Testing : The Local Lymph Nodes Assay (LLNA) showed negative results at various concentrations, suggesting a need for cautious interpretation of its sensitization potential .

Based on these findings, this compound has been classified as a skin sensitizer under the Classification, Labelling and Packaging (CLP) regulation.

Industrial Implications

This compound is suspected to be a byproduct of ethylene and vinyl acetate synthesis, commonly used in producing foam elastomers for sports equipment . Its presence raises concerns about consumer safety and necessitates careful monitoring during manufacturing processes.

Potential Applications

- Material Safety : Due to its allergenic properties, this compound should be included in patch testing series for shoe materials and related products .

- Regulatory Compliance : Manufacturers may need to reformulate products or implement safety measures to minimize exposure to this compound.

Stability and Degradation Studies

Research has indicated that this compound undergoes hydrolysis when exposed to conditions mimicking human sweat, leading to degradation products such as hydrazine and acetophenone. A stability study found that approximately 95% of this compound was hydrolyzed within five days at 37°C . This information is crucial for understanding how the compound behaves under real-world conditions.

Summary of Findings

This compound presents significant implications for public health and safety due to its sensitizing properties. The following table summarizes key findings related to its applications:

| Aspect | Details |

|---|---|

| Chemical Name | This compound (CAS no. 729‐43‐1) |

| Main Applications | Skin sensitization in sports equipment |

| Testing Methods | h-CLAT (positive), KeratinoSens (positive), LLNA (negative) |

| Case Reports | Documented allergic reactions in children and adults |

| Stability | Hydrolyzes in artificial sweat; significant degradation over time |

| Regulatory Status | Classified as a skin sensitizer under CLP regulations |

Mecanismo De Acción

The mechanism of action of ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may influence its biological activity. The exact pathways and molecular targets are still under investigation .

Comparación Con Compuestos Similares

Similar Compounds

- Acetophenone hydrazone

- Phenylhydrazone

- Benzophenone hydrazone

Uniqueness

Acetophenone azine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various chemical and biological applications .

Actividad Biológica

Acetophenone azine (CAS no. 729-43-1) is a chemical compound that has gained attention due to its biological activity, particularly as a skin sensitizer and potential allergen. Initially recognized in the mid-2010s as a contact allergen in sports equipment, it was named the 2021 Allergen of the Year by the American Contact Dermatitis Society. This article reviews the biological activity of this compound, focusing on its sensitization properties, case studies, and research findings.

This compound is a by-product of the synthesis of ethyl vinyl acetate (EVA), commonly used in sports equipment such as shin guards and footwear. Its molecular formula is .

Skin Sensitization

This compound has been classified as a skin sensitizer based on various studies. Key findings include:

- In Vitro Testing : The human cell line activation test (h-CLAT) and the ARE-Nrf2 Luciferase Test (KeratinoSens) indicated positive results for skin sensitization.

- In Vivo Testing : The Local Lymph Nodes Assay (LLNA) showed negative results at concentrations of 5%, 2.5%, and 1% (wt/vol), indicating variability in sensitization potential based on testing methods .

Case Studies

Several case reports have documented allergic reactions associated with this compound:

- Shin Guard Dermatitis : A notable case involved a 14-year-old boy who developed severe contact dermatitis from shin guards containing this compound. Patch testing confirmed sensitization to this compound at concentrations as low as 0.001% in acetone .

- Allergy Reports : Between 2016 and 2021, twelve cases of allergic reactions attributed to this compound were reported in Europe and North America, highlighting its role as an emerging allergen in sports-related products .

The mechanism by which this compound induces sensitization involves its interaction with skin proteins, leading to an immune response characterized by T-cell activation. This process aligns with the Adverse Outcome Pathway (AOP) framework established by the OECD for skin sensitization assessment.

Stability and Degradation

Research indicates that this compound undergoes hydrolysis when exposed to sweat, leading to degradation products such as hydrazine and acetophenone. A study demonstrated that approximately 95% of this compound could be hydrolyzed within five days at physiological conditions (37°C) in artificial sweat .

Antimicrobial and Antihelminthic Activity

Beyond its role as a sensitizer, this compound has exhibited antimicrobial and antihelminthic properties. While its exact function in these activities remains under investigation, preliminary data suggest potential applications in biocidal formulations .

Summary Table of Biological Activity

| Property | Finding |

|---|---|

| Skin Sensitization | Positive in h-CLAT and KeratinoSens; negative in LLNA |

| Case Reports | Documented allergic reactions in multiple cases |

| Hydrolysis | Complete degradation within 5 days in artificial sweat |

| Antimicrobial Activity | Exhibits antimicrobial and antihelminthic properties |

Propiedades

Número CAS |

729-43-1 |

|---|---|

Fórmula molecular |

C16H16N2 |

Peso molecular |

236.31 g/mol |

Nombre IUPAC |

(Z)-1-phenyl-N-[(Z)-1-phenylethylideneamino]ethanimine |

InChI |

InChI=1S/C16H16N2/c1-13(15-9-5-3-6-10-15)17-18-14(2)16-11-7-4-8-12-16/h3-12H,1-2H3/b17-13-,18-14- |

Clave InChI |

MOKMQSIJAHPSQX-JTFWXBGUSA-N |

SMILES |

CC(=NN=C(C)C1=CC=CC=C1)C2=CC=CC=C2 |

SMILES isomérico |

C/C(=N/N=C(\C1=CC=CC=C1)/C)/C2=CC=CC=C2 |

SMILES canónico |

CC(=NN=C(C)C1=CC=CC=C1)C2=CC=CC=C2 |

Key on ui other cas no. |

729-43-1 |

Pictogramas |

Environmental Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.